molecular formula C10H12N2O5S B2657745 2-(4-Carbamoylbenzenesulfonamido)propanoic acid CAS No. 1308973-59-2

2-(4-Carbamoylbenzenesulfonamido)propanoic acid

Cat. No. B2657745
CAS RN: 1308973-59-2
M. Wt: 272.28
InChI Key: MGZPCTYVXOSJPA-UHFFFAOYSA-N
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Description

2-(4-Carbamoylbenzenesulfonamido)propanoic acid is a chemical compound with the CAS Number: 1308973-59-2 . It has a molecular weight of 272.28 . The IUPAC name for this compound is N-{[4-(aminocarbonyl)phenyl]sulfonyl}alanine .


Molecular Structure Analysis

The InChI code for 2-(4-Carbamoylbenzenesulfonamido)propanoic acid is 1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .

Scientific Research Applications

Synthesis and Materials Chemistry

Polyaniline Colloids

Polyaniline, synthesized using dodecylbenzenesulfonic acid as a surfactant and dopant, showcases the importance of sulfonamide derivatives in producing conductive polymers. This synthesis yields stable colloidal dispersions, indicating sulfonamide's role in facilitating electrochemical properties and stability in materials (Shreepathi & Holze, 2006).

Organoborane Chemistry

In the synthesis of ω-(4-bromophenyl)alkanoic acids, sulfonamide derivatives play a crucial role in the borylation process, highlighting their utility in creating intermediates for further chemical transformations (Zaidlewicz & Wolan, 2002).

Biological Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been explored for their inhibitory activity against carbonic anhydrase isoforms, with specific compounds demonstrating potential as anticonvulsant agents. This illustrates the therapeutic relevance of sulfonamide chemistry in designing drugs targeting specific enzymes (Hen et al., 2011).

Photoaffinity Reagents

The development of photoaffinity reagents, such as p-azidotetrafluoroaniline, demonstrates the versatility of sulfonamide derivatives in biochemistry for studying protein interactions and functions. These compounds are synthesized via pathways involving sulfonamide intermediates, underscoring their importance in creating tools for biological research (Chehade & Spielmann, 2000).

Environmental and Analytical Chemistry

Reactive Extraction of Propionic Acid

Sulfonamide derivatives have been applied in the reactive extraction of propionic acid, showcasing their potential in separation processes. This application is critical for industrial processes where the efficient recovery of carboxylic acids from aqueous solutions is required, demonstrating the utility of sulfonamide chemistry in environmental engineering (Keshav et al., 2009).

properties

IUPAC Name

2-[(4-carbamoylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPCTYVXOSJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carbamoylbenzenesulfonamido)propanoic acid

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